4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester

Description

Nomenclature and Structural Classification

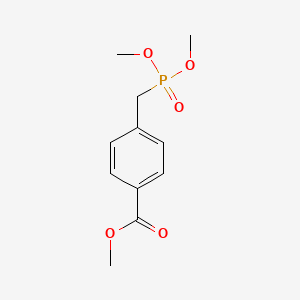

4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester is systematically identified by the Chemical Abstracts Service registry number 78022-19-2. The compound possesses multiple synonymous names including methyl 4-((dimethoxyphosphoryl)methyl)benzoate and this compound. The International Union of Pure and Applied Chemistry nomenclature designates this compound as methyl 4-(dimethoxyphosphorylmethyl)benzoate.

The molecular structure consists of a para-substituted benzoic acid methyl ester backbone with a dimethoxyphosphorylmethyl substituent attached at the para position relative to the carboxyl group. The compound features several distinct functional groups: a methyl ester group (-COOCH₃), a phosphoryl group (P=O), and two methoxy groups (-OCH₃) bonded to the phosphorus atom. The Simplified Molecular Input Line Entry System notation for this compound is O=C(OC)C1=CC=C(CP(OC)(OC)=O)C=C1.

Structurally, this compound belongs to the class of organophosphorus esters, specifically phosphonates, which contain carbon-phosphorus bonds with the general structure C-PO(OR)₂. The tetrahedral phosphorus center characteristic of phosphonates is evident in this molecule's three-dimensional arrangement. This structural classification distinguishes it from related organophosphorus compounds such as phosphites, which contain trivalent phosphorus centers.

Historical Context of Organophosphorus Compounds

The development of organophosphorus chemistry traces back to the early nineteenth century, providing crucial context for understanding compounds like this compound. The identification of organophosphorus compounds dates to the 1800s, with several French chemists making pioneering contributions. Jean Louis Lassaigne achieved early success in 1820 by reacting ethanol with phosphoric acid to obtain triethylphosphate, though this synthesis was later attributed to Franz Anton Voegeli in 1848.

The foundation of modern organophosphorus chemistry was established through the work of Philippe de Clermont and Russian chemist Wladimir Moschnin in the mid-nineteenth century. These researchers, working in the laboratory of Adolphe Wurtz in Paris, synthesized tetraethyl pyrophosphate, the first organophosphorus compound capable of inhibiting acetylcholinesterase. Despite their groundbreaking work, these early chemists could not fully comprehend the effects of these substances, with de Clermont describing tetraethyl pyrophosphate merely as "a thick and sticky liquid, with an intense taste and a special smell" after tasting the compound.

The systematic study of organophosphorus compounds expanded significantly in the twentieth century, particularly through the work of Gerhard Schrader at I.G. Farbenindustrie in Germany. Schrader's research led to the development of numerous organophosphorus insecticides and established the mechanistic understanding of acetylcholinesterase inhibition. This historical progression from basic synthesis to mechanistic understanding laid the groundwork for modern applications of organophosphorus compounds in materials science and specialized chemistry.

Position in Chemical Taxonomy

This compound occupies a specific position within the broader classification of organophosphorus compounds. Organophosphorus chemistry encompasses the scientific study of synthesis and properties of organic compounds containing phosphorus, characterized by their diverse oxidation states and coordination possibilities. The definition of organophosphorus compounds varies depending on context, but generally includes organic compounds with phosphorus atoms bonded to carbon-containing groups.

This compound specifically belongs to the phosphonate subclass, which features carbon-phosphorus bonds with the general structure C-PO(OR)₂. Phosphonates are distinguished from phosphites by their pentavalent phosphorus centers and are structurally related to phosphorous acid derivatives. The tetrahedral phosphorus centers in phosphonates like this compound contribute to their stability and unique chemical properties.

Within the phosphonate classification, this compound represents a benzylic phosphonate, where the phosphorus atom is attached to a benzyl carbon system. The additional ester functionality on the aromatic ring creates a bifunctional molecule combining organophosphorus chemistry with carboxylic acid ester reactivity. This dual functionality positions the compound as a versatile intermediate for further chemical transformations and materials applications.

The compound's classification is further refined by its synthetic accessibility through established organophosphorus reactions. The Michaelis-Arbuzov reaction, first described in 1898 by Michaelis and Kaehne and further developed by Arbuzov, represents the most historically significant method for carbon-phosphorus bond formation. This reaction involves the conversion of trivalent phosphorus compounds to pentavalent phosphonates through reaction with alkyl halides.

Significance in Materials Science Research

This compound demonstrates considerable significance in materials science research, particularly in polymer chemistry and flame-retardant material development. The compound serves as a valuable building block for synthesizing novel polymers with enhanced thermal stability properties. The incorporation of phosphorus-containing functional groups into polymer backbones or side chains represents a well-established strategy for improving fire resistance and thermal performance of materials.

The dimethoxyphosphoryl group in this compound contributes to enhanced chemical properties that make it suitable for specific materials applications. Organophosphorus compounds have found extensive use as flame retardants due to their ability to interfere with combustion processes through both gas-phase and condensed-phase mechanisms. The primary commercial use of related organophosphorus compounds like dimethyl methylphosphonate demonstrates the broader importance of this chemical class in flame retardancy applications.

Research applications of this compound extend beyond flame retardancy to include its utility in synthesizing phosphorus-containing natural product analogues and specialized materials with tailored properties. The compound's bifunctional nature, combining organophosphorus chemistry with aromatic ester functionality, enables its incorporation into diverse synthetic schemes for advanced materials development.

The synthetic accessibility of this compound through established organophosphorus methodologies enhances its research utility. The Michaelis-Arbuzov reaction provides a reliable synthetic route for preparing phosphonate esters from readily available starting materials. This reaction has been widely used for phosphonate synthesis and continues to serve as a fundamental transformation in organophosphorus chemistry.

Contemporary research directions involving phosphonate compounds like this compound focus on developing new synthetic methodologies and exploring biological activities through systematic screening. The structural versatility of phosphonate esters enables the development of structure-activity relationships by comparing properties of various derivatives. These research efforts contribute to expanding understanding of organophosphorus chemistry and its applications in materials science, pharmaceutical development, and specialized chemical synthesis.

Properties

IUPAC Name |

methyl 4-(dimethoxyphosphorylmethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15O5P/c1-14-11(12)10-6-4-9(5-7-10)8-17(13,15-2)16-3/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGTOJTIOIGZJBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445132 | |

| Record name | methyl 4-[(dimethoxyphosphoryl)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78022-19-2 | |

| Record name | methyl 4-[(dimethoxyphosphoryl)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of 4-Substituted Benzoic Acid

The methyl ester of benzoic acid derivatives is commonly prepared by esterification of the corresponding benzoic acid with methanol under acidic or catalytic conditions.

A recent improved method for methyl 3,4-dimethoxybenzoate (a closely related benzoic acid methyl ester) involves:

- Reacting veratric acid (3,4-dimethoxybenzoic acid) with methanol

- Using dicyclohexylcarbodiimide (DCC) as a catalyst instead of concentrated sulfuric acid

- Reaction temperature maintained below 45 °C (preferably 30-45 °C)

- Molar ratios: veratric acid to methanol ~1:1.2-1.5; DCC to veratric acid ~1.5-2:1

- Solvent: chlorinated alkanes such as dichloromethane or trichloromethane

- Reaction time: 1-5 hours, optimum ~3 hours

- Yield: up to 97% with this method, higher than traditional acid-catalyzed esterification (89%)

This approach offers mild reaction conditions, better safety, and suitability for industrial scale-up.

Oxidation to Prepare Veratric Acid (If Needed)

Veratric acid can be prepared by oxidation of veratraldehyde using hydrogen peroxide and a liquid alkali (e.g., 30% NaOH) in water at room temperature. The molar ratio of veratraldehyde:NaOH:H2O2 is approximately 1:1:3.

Introduction of the Dimethoxyphosphorylmethyl Group

Phosphonate Group Installation via Arbuzov or Michaelis–Arbuzov Reaction

The dimethoxyphosphorylmethyl substituent can be introduced by reacting a suitable benzylic halide (e.g., methyl 4-(bromomethyl)benzoate) with trimethyl phosphite under Michaelis–Arbuzov conditions:

- The benzylic halide is treated with trimethyl phosphite at elevated temperature (typically 80-120 °C)

- The reaction proceeds via nucleophilic substitution to yield the phosphonate ester

- The product is purified by standard methods such as extraction and distillation or chromatography

Alternative Approach: Phosphonate Addition to Aldehyde

Alternatively, the dimethoxyphosphorylmethyl group can be introduced by a Horner–Wadsworth–Emmons reaction or related phosphonate addition to an aldehyde:

- Starting from methyl 4-formylbenzoate (methyl 4-formylbenzoic acid ester)

- Reacting with dimethyl phosphonate anion (generated by base deprotonation)

- Followed by reduction or further functional group manipulation to yield the dimethoxyphosphorylmethyl derivative

Summary Table of Preparation Parameters

Research Findings and Industrial Considerations

- The use of dicyclohexylcarbodiimide (DCC) as a catalyst in esterification reduces the need for harsh acids and high temperatures, improving safety and environmental profile.

- Recycling of dicyclohexylurea byproduct to regenerate DCC enhances process sustainability.

- Chlorinated solvents like dichloromethane are preferred for solubility and reaction control but require appropriate handling due to toxicity and environmental concerns.

- Phosphonate installation via Michaelis–Arbuzov reaction is a well-established route for introducing dialkoxyphosphoryl groups onto benzylic positions, providing good yields and selectivity.

- Purification typically involves filtration, washing, and distillation or chromatographic techniques to achieve high purity suitable for pharmaceutical or specialty chemical applications.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acids or phosphonates.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The dimethoxy-phosphorylmethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include phosphonic acids, reduced alcohol derivatives, and various substituted phosphonate esters, depending on the specific reagents and conditions used.

Scientific Research Applications

Flame Retardant Applications

The primary application of 4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester is in the development of flame-retardant materials, especially for textiles like cotton. Its chemical structure allows it to be integrated into polymer backbones, enhancing thermal stability without adversely affecting the fabric's properties.

Case Study: Cotton Textiles

A study focused on the application of this compound in cotton textiles demonstrated that treated fabrics exhibited significantly reduced flammability compared to untreated controls. The results indicated a decrease in the rate of heat release and smoke production during combustion tests, which is critical for safety in consumer textiles.

Polymer Synthesis

In addition to its flame-retardant properties, this compound serves as a valuable building block for synthesizing novel polymers. Its unique functional groups facilitate various chemical reactions that can lead to the formation of advanced polymeric materials.

Synthesis Process

The synthesis typically involves a multi-step reaction, starting from methyl 4-(bromomethyl)benzoate and trimethyl phosphite under reflux conditions. This process utilizes an Arbuzov rearrangement mechanism to yield the target compound effectively.

Applications in Coatings and Composites

Polymers derived from this compound have shown promise in applications beyond textiles, including coatings and composites. These materials benefit from enhanced durability and resistance to environmental degradation, making them suitable for use in construction and automotive industries.

Environmental Impact and Safety

While the compound has beneficial applications, its environmental impact must also be considered. Research indicates that flame-retardant chemicals can leach into the environment, raising concerns about toxicity and bioaccumulation. Therefore, studies are ongoing to evaluate the long-term effects of using this compound in consumer products.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism by which 4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester exerts its effects is primarily through its ability to interact with various molecular targets. The dimethoxy-phosphorylmethyl group can form strong bonds with metal ions, proteins, and other biomolecules, influencing their function and activity. This interaction is often mediated through the formation of coordination complexes or covalent bonds, depending on the specific target and conditions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares the target compound with analogous benzoic acid methyl esters, highlighting substituent-driven differences:

*Estimated based on substituent contributions.

Key Observations:

- Phosphoryl Group Impact: The phosphoryl group in the target compound increases PSA (61.83 Ų vs. 26.30–75.99 Ų in others) and LogP (2.45 vs. 1.12–2.12), balancing lipophilicity and polarity for membrane permeability and solubility .

- Electron-Withdrawing vs. Donating Groups: Nitrobenzyloxy () and bromoethyl () groups enhance reactivity for nucleophilic substitution, whereas dimethylamino () and hydroxybutyl () groups improve solubility in polar media.

Critical Discussion of Structural and Functional Divergence

The phosphorylmethyl group in the target compound confers unique advantages:

- Steric Effects: The bulky phosphoryl group may hinder enzymatic degradation, enhancing metabolic stability in drug candidates.

- Coordination Capacity: The phosphorus atom can act as a hydrogen-bond acceptor, improving binding affinity in enzyme inhibitors.

In contrast, nitro or bromo substituents () prioritize electrophilic reactivity for cross-coupling or alkylation reactions. Hydrophilic groups like hydroxybutyl () or dimethylamino () enhance aqueous solubility but reduce membrane permeability.

Biological Activity

4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester (commonly referred to as DMPMB) is a phosphonate derivative of benzoic acid that has garnered attention for its potential biological activities. This article explores the biological activity of DMPMB, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

DMPMB is characterized by the presence of a dimethoxyphosphorylmethyl group attached to a benzoic acid methyl ester. The chemical structure can be represented as follows:

This compound exhibits unique properties due to the phosphonate moiety, which is known to influence biological interactions significantly.

DMPMB's biological activity is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The following points summarize its mechanisms:

- Enzyme Inhibition : DMPMB has been shown to inhibit specific enzymes involved in metabolic pathways, potentially altering cellular metabolism and signaling pathways.

- Phosphorylation Effects : The dimethoxyphosphoryl group may facilitate phosphorylation processes, which are critical in regulating protein functions and cellular signaling.

- Interaction with Nucleic Acids : Preliminary studies suggest that DMPMB can bind to DNA and RNA, influencing gene expression and protein synthesis.

Antioxidant Properties

DMPMB has demonstrated significant antioxidant activity in various assays. It scavenges free radicals and reduces oxidative stress in cellular models, which is crucial for protecting cells from damage.

Anti-inflammatory Effects

Research indicates that DMPMB can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This action may have implications for treating inflammatory diseases.

Anticancer Potential

Several studies have explored the anticancer properties of DMPMB. It has been observed to induce apoptosis in cancer cell lines through:

- Cell Cycle Arrest : DMPMB can halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.

- Induction of Apoptosis : The compound activates apoptotic pathways, leading to programmed cell death in malignant cells.

Case Study 1: Antioxidant Activity Assessment

A study conducted on the antioxidant capacity of DMPMB utilized various assays such as DPPH and ABTS radical scavenging tests. Results indicated that DMPMB exhibited a concentration-dependent antioxidant effect, comparable to standard antioxidants like ascorbic acid.

| Concentration (µM) | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 10 | 25 | 30 |

| 50 | 55 | 60 |

| 100 | 80 | 85 |

Case Study 2: Anti-inflammatory Activity

In an in vivo model of inflammation induced by carrageenan, administration of DMPMB significantly reduced paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

Case Study 3: Anticancer Efficacy

A recent study on human breast cancer cell lines (MCF-7) demonstrated that DMPMB induced apoptosis via the mitochondrial pathway. Flow cytometry analysis showed increased annexin V-positive cells after treatment with DMPMB.

Pharmacokinetics

Understanding the pharmacokinetics of DMPMB is essential for evaluating its therapeutic potential:

- Absorption : DMPMB is readily absorbed when administered orally.

- Metabolism : The compound undergoes hepatic metabolism, leading to various metabolites that may exhibit distinct biological activities.

- Excretion : Primarily eliminated through renal pathways.

Q & A

Q. What are the common synthetic routes for preparing 4-(dimethoxy-phosphorylmethyl)-benzoic acid methyl ester?

The compound is typically synthesized via nucleophilic substitution or phosphorylation. A validated method involves reacting 4-(bromomethyl)benzoic acid with triethylphosphite in the presence of a Lewis acid catalyst (e.g., ZnBr₂) under inert conditions (N₂ atmosphere). The reaction proceeds in dry dichloromethane, followed by purification via flash chromatography and recrystallization from ethyl acetate/hexane . Key parameters include stoichiometric ratios (1:1.1 for bromomethyl derivative to phosphite), catalyst loading (0.2 mmol per mmol substrate), and reaction time (2–4 hours).

Q. How can the purity and structural integrity of this compound be verified in a laboratory setting?

- Chromatography : Use HPLC or TLC (silica gel, ethyl acetate/hexane eluent) to confirm purity (>97% by area normalization).

- Spectroscopy :

Q. What are the critical storage conditions for this compound to ensure stability?

Store at 0–6°C in airtight, light-resistant containers under inert gas (argon or nitrogen). Avoid moisture due to hydrolytic sensitivity of the phosphoryl and ester groups. Shelf life is typically 12–18 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for phosphorylated benzoic acid esters?

Discrepancies in NMR or MS data may arise from isomerism, residual solvents, or incomplete purification. Strategies include:

- 2D NMR (COSY, HSQC) : To assign overlapping proton and carbon signals, particularly near the phosphoryl group.

- Isotopic labeling : Use deuterated analogs (e.g., CD₃O-PO) to simplify spectral interpretation.

- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p) basis set) .

Q. What experimental design considerations are critical for studying the hydrolytic stability of this compound?

- pH-dependent hydrolysis : Conduct kinetic studies in buffered solutions (pH 1–13) at 25–50°C, monitoring degradation via HPLC.

- Activation energy calculation : Use Arrhenius plots to determine Ea for ester and phosphoryl bond cleavage.

- Isolation of intermediates : Trap hydrolytic products (e.g., free carboxylic acid, phosphonic acid) using ion-exchange chromatography .

Q. How can thermal analysis (TGA/DSC) inform the formulation of this compound in solid-state applications?

- TGA : Determine decomposition onset temperature (e.g., ~128°C for flash point) and residual mass to assess thermal stability.

- DSC : Identify phase transitions (e.g., melting point, glass transitions) critical for optimizing crystallization protocols.

- Data interpretation : Correlate thermal events with molecular dynamics simulations to predict bulk material behavior .

Methodological Challenges and Solutions

Q. What strategies optimize the phosphorylation step to minimize byproducts?

- Catalyst screening : Test alternative Lewis acids (e.g., AlCl₃, FeCl₃) to improve regioselectivity.

- Solvent effects : Use polar aprotic solvents (DMF, acetonitrile) to enhance reaction rates.

- In situ monitoring : Employ real-time IR or Raman spectroscopy to track phosphite consumption .

Q. How can researchers address low yields in large-scale syntheses of this compound?

- Flow chemistry : Implement continuous flow reactors to enhance mixing and heat transfer.

- Recrystallization optimization : Screen solvent mixtures (e.g., ethanol/water, acetone/hexane) for higher recovery rates.

- Byproduct recycling : Isolate unreacted 4-(bromomethyl)benzoic acid via acid-base extraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.